

Application Notes and Protocols: Utilizing CC-115 as a Radiosensitizer in Melanoma Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cc-115

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Introduction

Melanoma, a highly aggressive form of skin cancer, often exhibits resistance to conventional treatments like radiotherapy.^{[1][2]} This resistance is partly attributed to efficient DNA damage repair mechanisms and pro-survival signaling pathways within the cancer cells.^{[1][2]} A promising strategy to overcome this challenge is the combination of radiotherapy with targeted agents that can sensitize tumor cells to radiation-induced damage.

CC-115 is a dual inhibitor of the mechanistic target of rapamycin (mTOR) kinase and the DNA-dependent protein kinase (DNA-PK).^{[3][4][5]} DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, which is essential for repairing DNA double-strand breaks (DSBs) induced by ionizing radiation (IR).^{[3][4][6]} The mTOR pathway is a central regulator of cell growth, proliferation, and survival.^{[7][8]} By simultaneously targeting both DNA repair and pro-survival signaling, **CC-115** has demonstrated potential as a potent radiosensitizer in preclinical melanoma models.^{[1][3][4]}

These application notes provide a comprehensive overview of the preclinical data and detailed protocols for investigating the synergistic effects of **CC-115** and radiotherapy in melanoma cell lines.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the effects of **CC-115** in combination with radiotherapy on melanoma cells.

Table 1: Effect of **CC-115** and Ionizing Radiation (IR) on Cell Viability in Melanoma Cell Lines

Cell Line	Treatment	Concentration/ Dose	Apoptosis (%)	Necrosis (%)
Melanoma Line 1	Control	-	5.2	3.1
CC-115	1 μ M	15.8	5.4	
IR	4 Gy	10.5	8.2	
CC-115 + IR	1 μ M + 4 Gy	35.7	12.6	
Melanoma Line 2	Control	-	3.8	2.5
CC-115	1 μ M	12.1	4.9	
IR	4 Gy	8.9	6.7	
CC-115 + IR	1 μ M + 4 Gy	28.4	10.1	

Data is representative and compiled from findings reported in preclinical studies.

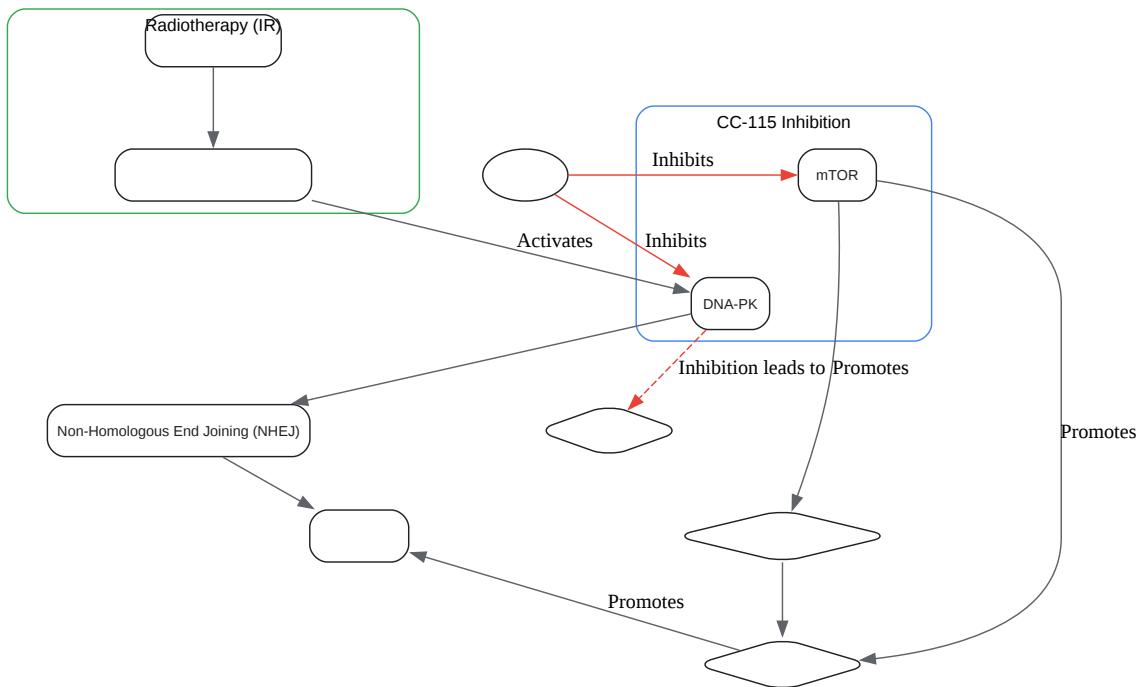
Table 2: Clonogenic Survival and Radiosensitization by **CC-115** in Melanoma Cells

Cell Line	Treatment	Surviving Fraction (SF) at 2 Gy	Dose Enhancement Factor (DEF)
Melanoma Line A	IR Alone	0.65	1.0
CC-115 (0.5 μ M) + IR	0.42	1.5	
Melanoma Line B	IR Alone	0.72	1.0
CC-115 (0.5 μ M) + IR	0.51	1.4	

DEF > 1 indicates a radiosensitizing effect. Data is illustrative of preclinical findings.[\[3\]](#)

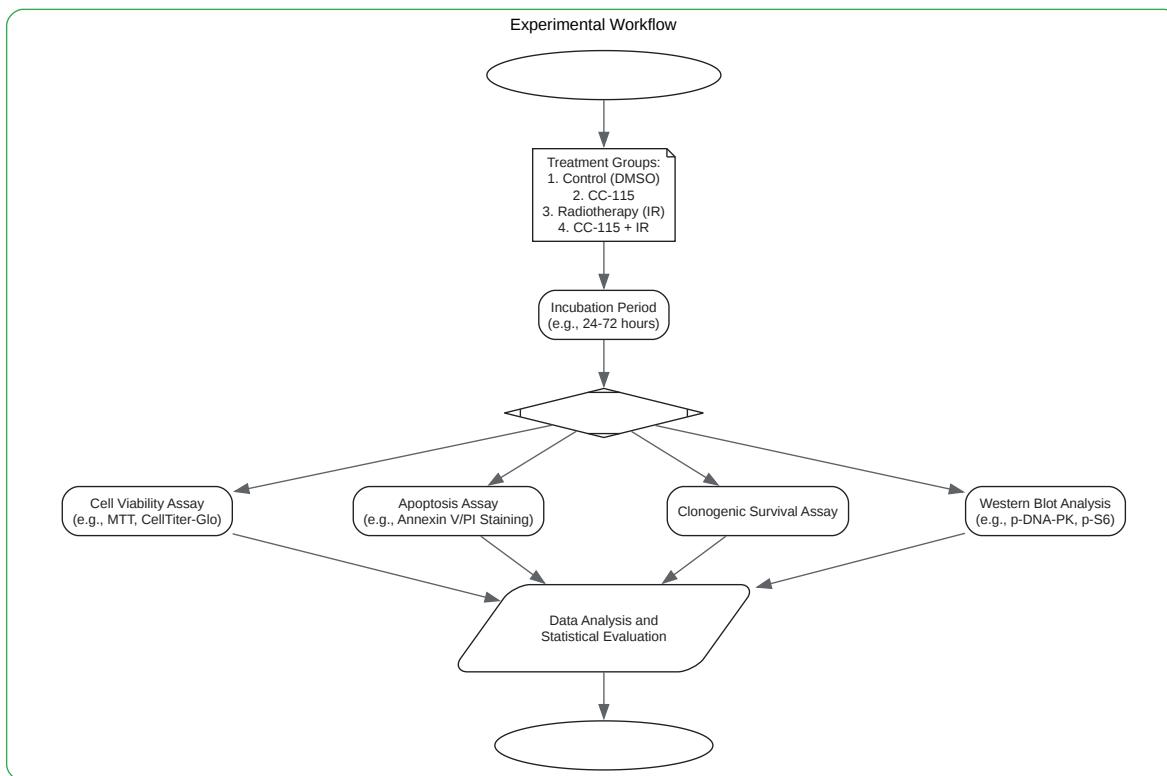
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by **CC-115** and a typical experimental workflow for studying its radiosensitizing effects.



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Caption: Mechanism of action of **CC-115** in combination with radiotherapy.



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Caption: A typical experimental workflow for evaluating **CC-115** and radiotherapy.

Experimental Protocols

The following are detailed protocols for key experiments to assess the combination of **CC-115** and radiotherapy in melanoma cells.

Cell Culture and Reagents

- Cell Lines: Human melanoma cell lines (e.g., A375, SK-MEL-28, WM-115).
- Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

- **CC-115:** Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C. Dilute to the desired final concentrations in culture medium just before use.

Drug and Radiation Treatment

- Seed melanoma cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for clonogenic assays).
- Allow cells to adhere overnight.
- Pre-treat cells with the desired concentration of **CC-115** or vehicle control (DMSO) for a specified period (e.g., 2-4 hours) before irradiation.
- Irradiate cells with a single dose of ionizing radiation (e.g., 2, 4, 6, 8 Gy) using a calibrated irradiator.
- After irradiation, replace the medium with fresh medium containing **CC-115** or vehicle control and incubate for the desired experimental duration.

Cell Viability Assay (MTT Assay)

- Seed 5,000 cells per well in a 96-well plate.
- Treat cells with **CC-115** and/or radiotherapy as described above.
- After the incubation period (e.g., 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the control group.

Apoptosis and Necrosis Analysis (Annexin V/Propidium Iodide Staining)

- Seed 1×10^5 cells per well in a 6-well plate.
- Treat cells as described above and incubate for 48-72 hours.
- Harvest cells by trypsinization and wash with cold PBS.
- Resuspend cells in 1X Annexin-binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
- Analyze the stained cells by flow cytometry within 1 hour.
- Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Clonogenic Survival Assay

- Seed a predetermined number of cells (e.g., 200-2000 cells, depending on the radiation dose) in 6-well plates.
- Allow cells to attach overnight.
- Pre-treat with **CC-115** or vehicle for 2-4 hours.
- Irradiate the cells with increasing doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
- Incubate the plates for 10-14 days, allowing colonies to form.
- Fix the colonies with methanol and stain with 0.5% crystal violet.
- Count the number of colonies containing at least 50 cells.
- Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. The SF is calculated as: (number of colonies formed after treatment) / (number of cells seeded x PE).
- Plot the SF versus the radiation dose on a semi-logarithmic scale to generate cell survival curves. The dose enhancement factor (DEF) can be calculated to quantify the

radiosensitizing effect.

Western Blot Analysis

- Seed 1-2 x 10⁶ cells in a 10 cm dish and treat as required.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-DNA-PK (S2056), total DNA-PK, phospho-S6 ribosomal protein, total S6, γH2AX) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The dual inhibition of DNA-PK and mTOR by **CC-115** presents a rational and effective strategy to enhance the efficacy of radiotherapy in melanoma. The provided protocols offer a framework for researchers to further investigate this promising combination therapy. The synergistic effect of **CC-115** and radiation, as demonstrated by preclinical data, warrants further exploration and may pave the way for improved therapeutic outcomes in melanoma patients.[3][4] Clinical trials have been initiated to evaluate **CC-115** alone and in combination with other therapies, including radiotherapy.[3][9][10]

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- To cite this document: BenchChem. [Application Notes and Protocols: Utilizing CC-115 as a Radiosensitizer in Melanoma Cells]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b560069#using-cc-115-in-combination-with-radiotherapy-in-melanoma-cells>]

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